Cas no 2229625-07-2 (4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol)

4-(Aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol is a versatile cyclohexane derivative featuring both an aminomethyl and a tetrahydropyran (oxane) substituent, along with a hydroxyl group. This structure offers unique reactivity, making it valuable as a chiral intermediate in pharmaceutical synthesis and organic chemistry applications. The presence of multiple functional groups enables selective modifications, facilitating the construction of complex molecular frameworks. Its rigid cyclohexane backbone enhances stereochemical control in synthetic pathways, while the polar hydroxyl and amine groups improve solubility in various solvents. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, where its structural features can influence binding affinity and pharmacokinetic properties.
4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol structure
2229625-07-2 structure
商品名:4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol
CAS番号:2229625-07-2
MF:C12H23NO2
メガワット:213.316523790359
CID:5935208
PubChem ID:165711830

4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol
    • 2229625-07-2
    • EN300-1783731
    • インチ: 1S/C12H23NO2/c13-9-12(5-3-11(14)4-6-12)10-2-1-7-15-8-10/h10-11,14H,1-9,13H2
    • InChIKey: CSVJCQSQDANMMA-UHFFFAOYSA-N
    • ほほえんだ: O1CCCC(C1)C1(CN)CCC(CC1)O

計算された属性

  • せいみつぶんしりょう: 213.172878976g/mol
  • どういたいしつりょう: 213.172878976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 55.5Ų

4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1783731-10.0g
4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol
2229625-07-2
10g
$5037.0 2023-06-02
Enamine
EN300-1783731-0.25g
4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol
2229625-07-2
0.25g
$1078.0 2023-09-19
Enamine
EN300-1783731-0.5g
4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol
2229625-07-2
0.5g
$1124.0 2023-09-19
Enamine
EN300-1783731-1.0g
4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol
2229625-07-2
1g
$1172.0 2023-06-02
Enamine
EN300-1783731-0.1g
4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol
2229625-07-2
0.1g
$1031.0 2023-09-19
Enamine
EN300-1783731-0.05g
4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol
2229625-07-2
0.05g
$983.0 2023-09-19
Enamine
EN300-1783731-1g
4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol
2229625-07-2
1g
$1172.0 2023-09-19
Enamine
EN300-1783731-5g
4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol
2229625-07-2
5g
$3396.0 2023-09-19
Enamine
EN300-1783731-10g
4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol
2229625-07-2
10g
$5037.0 2023-09-19
Enamine
EN300-1783731-5.0g
4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol
2229625-07-2
5g
$3396.0 2023-06-02

4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol 関連文献

4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-olに関する追加情報

Comprehensive Guide to 4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol (CAS No. 2229625-07-2): Properties, Applications, and Market Insights

4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol (CAS No. 2229625-07-2) is a specialized organic compound with a unique structural framework, combining a cyclohexanol core with both aminomethyl and oxan-3-yl substituents. This molecular architecture endows it with distinct physicochemical properties, making it a compound of interest in pharmaceutical research, material science, and specialty chemical applications. Its systematic name reflects its hybrid structure, which integrates cyclic ether (oxan-3-yl) and amino-functionalized cyclohexanol moieties.

The compound’s cyclohexan-1-ol backbone is known for its conformational flexibility, while the aminomethyl group introduces reactivity for further derivatization. The presence of the oxan-3-yl (tetrahydropyran) ring adds steric and electronic complexity, influencing solubility and stability. Researchers often explore such scaffolds for their potential in drug discovery, particularly in modulating pharmacokinetic properties like bioavailability and metabolic resistance. Recent studies highlight its utility as a building block for bioactive molecules targeting neurological and inflammatory pathways.

In pharmaceutical applications, 4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol serves as a versatile intermediate. Its aminomethyl functionality allows for covalent conjugation with carboxylic acids or carbonyl groups, enabling the synthesis of amide or imine derivatives. This adaptability aligns with trends in fragment-based drug design, where small, rigid cores are optimized into lead compounds. For instance, analogs of this structure have been investigated for their affinity to G-protein-coupled receptors (GPCRs), a hot topic in AI-driven drug discovery due to their therapeutic relevance in diseases like diabetes and depression.

Beyond pharmaceuticals, this compound finds niche roles in material science. The oxan-3-yl group’s ether linkage can enhance polymer solubility or serve as a crosslinking site in resin formulations. Its balanced hydrophilicity-lipophilicity profile makes it a candidate for surfactant or catalyst ligand design, addressing industrial demands for greener chemical processes. Startups in biobased chemicals are particularly keen on such multifunctional intermediates to reduce reliance on petrochemical feedstocks.

The synthesis of 4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol typically involves multi-step organic reactions, including reductive amination of cyclohexanone derivatives and etherification strategies. Purification challenges, such as separating diastereomers due to the chiral oxan-3-yl center, are areas of active research. Advanced techniques like continuous flow chemistry—a trending topic in process optimization—are being explored to improve yield and scalability.

Market dynamics for CAS 2229625-07-2 reflect its specialty status. While not a bulk commodity, its demand is steady in contract research organizations (CROs) and academic labs focusing on medicinal chemistry. Pricing is influenced by the cost of enantioselective synthesis and regulatory compliance, especially for GMP-grade batches. Suppliers often highlight its use in high-throughput screening libraries, a key selling point for drug discovery platforms.

From an SEO perspective, this article targets queries like "4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol uses", "CAS 2229625-07-2 supplier", and "oxan-3-yl cyclohexanol derivatives in drug design". These align with search trends from chemists and procurement specialists seeking technical data or sourcing options. The inclusion of hot topics like AI in chemistry and green synthesis further boosts relevance.

In summary, 4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol exemplifies the intersection of structural complexity and functional versatility. Its applications span cutting-edge therapeutics and sustainable materials, resonating with broader scientific and industrial priorities. As research into multifunctional scaffolds grows, this compound is poised to remain a valuable tool for innovation.

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